4-Bromobenzenesulfinate
CAS No.:
Cat. No.: VC14028170
Molecular Formula: C6H4BrO2S-
Molecular Weight: 220.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4BrO2S- |
|---|---|
| Molecular Weight | 220.07 g/mol |
| IUPAC Name | 4-bromobenzenesulfinate |
| Standard InChI | InChI=1S/C6H5BrO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9)/p-1 |
| Standard InChI Key | QBLQHDHWTVMHRH-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=CC=C1S(=O)[O-])Br |
Introduction
Chemical Identity and Structural Characteristics
4-Bromobenzenesulfinate, systematically named sodium 4-bromobenzenesulfinate, is an organosulfur compound with the molecular formula C₆H₄BrNaO₂S and a molecular weight of 259.05 g/mol . Its structure consists of a benzene ring substituted with a bromine atom at the para position and a sulfinate group (−SO₂⁻) at the same position, coordinated with a sodium cation (Figure 1). The compound is registered under CAS number 34176-08-4 and is classified under the Harmonized System (HS) code 2904909090, which denotes sulfonated, nitrated, or nitrosated hydrocarbon derivatives .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Conventional Synthesis Routes
4-Bromobenzenesulfinate is typically synthesized via oxidation or sulfination reactions:
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Oxidation of Thioesters: A method developed by Zhejiang University involves reacting 4-bromoanisole with sodium periodate (NaIO₄) and a ruthenium-carbon composite catalyst in water at 20°C for 2 hours, yielding 4-bromophenyl methyl sulfone with 100% efficiency .
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Direct Sulfination: Nakamura et al. demonstrated the use of N-bromosuccinimide (NBS) in methanol to oxidize S-(4-bromophenyl) benzothioate, producing methyl 4-bromobenzenesulfinate in 99% yield .
Table 2: Representative Synthesis Conditions
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Periodate Oxidation | NaIO₄, Ru/C, H₂O, 20°C, 2 h | 100% | |
| NBS-Mediated Oxidation | NBS, MeOH, rt, 1 h | 99% |
Industrial-Scale Production
The compound serves as a key intermediate in pharmaceutical synthesis. For example, it is utilized in the preparation of dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor for diabetes treatment, via Friedel-Crafts acylation and reduction steps .
Physicochemical and Spectroscopic Properties
Spectral Data
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¹H NMR: The aromatic protons resonate at δ 7.6–7.8 ppm (doublet, J = 8.5 Hz), while the sulfinate group exhibits no direct proton signals .
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IR Spectroscopy: Strong absorption bands at 1120 cm⁻¹ (S=O asymmetric stretch) and 1045 cm⁻¹ (S=O symmetric stretch) .
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, consistent with sulfinate salts .
Applications in Organic and Medicinal Chemistry
Pharmaceutical Intermediates
4-Bromobenzenesulfinate is critical in synthesizing:
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Dapagliflozin: A 2025 patent describes its use in a one-pot synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, avoiding acetonitrile-derived impurities .
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Sulfinate Esters: These serve as electrophilic reagents in C–S bond-forming reactions, enabling access to sulfoxides and sulfones .
Materials Science
The compound’s electron-withdrawing sulfinate group enhances the optoelectronic properties of polymers. For instance, it is incorporated into bare aromatic polymers for organic semiconductors, as reported by Yoshida et al. .
Future Research Directions
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